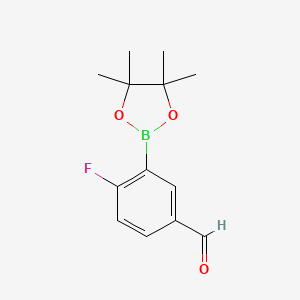

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a fluorinated benzaldehyde derivative bearing a pinacol boronate ester group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Key properties include:

- Molecular formula: C₁₃H₁₅BFO₃

- Molecular weight: 265.07 g/mol (calculated from CAS data)

- CAS Number: 765916-70-9

- Key functional groups: Aldehyde (-CHO), boronate ester (Bpin), and fluorine substituent at the 4-position of the benzene ring.

The fluorine atom enhances electron-withdrawing effects, modulating reactivity in coupling reactions, while the boronate ester facilitates transmetalation steps in palladium catalysis .

Properties

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYMLQVABFAGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674172 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112208-82-8 | |

| Record name | 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method is the most prevalent for synthesizing boron-functionalized aromatic aldehydes, leveraging the stability and reactivity of boronate esters.

- Starting with 4-fluorobenzaldehyde derivatives bearing halogen substituents (e.g., chloro or bromo groups), the compound is subjected to palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

- Solvent: Tetrahydrofuran (THF) with water or ethanol

- Temperature: 80–90°C

- Reaction Time: 12–24 hours

4-Fluorobenzaldehyde halide + B₂pin₂ → 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Reported yields range from 48% to 76%, depending on substrate purity, catalyst loading, and reaction optimization (see).

Direct Borylation of Benzaldehyde Precursors

An alternative route involves the direct borylation of pre-formed benzaldehyde compounds, especially those with reactive halogen substituents.

- Reagents: Bis(pinacolato)diboron (B₂pin₂)

- Catalyst: Pd(dppf)Cl₂

- Base: KOAc

- Solvent: DMF or DMSO

- Temperature: 80–100°C

- Time: 12–24 hours

- The palladium catalyst facilitates oxidative addition of the halogenated benzaldehyde, followed by transmetalation with B₂pin₂, and reductive elimination yields the boronate ester.

- Yields are typically moderate (~50–60%), with optimization needed for higher efficiency.

Reaction Conditions and Optimization

| Method | Catalyst | Base | Solvent | Temperature | Time | Typical Yield | References |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | KOAc | THF/H₂O | 80–90°C | 12–24 h | 48–76% | |

| Direct borylation | Pd(dppf)Cl₂ | KOAc | DMF | 80–100°C | 12–24 h | 50–60% |

- Catalyst loading generally ranges from 2–5 mol%.

- Reaction temperature influences both rate and selectivity.

- Purification via column chromatography or recrystallization yields high-purity products.

Purification Techniques

Post-reaction purification involves:

- Filtration to remove catalyst residues

- Extraction with organic solvents (e.g., ethyl acetate)

- Washing with brine

- Drying over anhydrous magnesium sulfate

- Concentration under reduced pressure

- Final purification by column chromatography using hexanes/ethyl acetate mixtures

Industrial Considerations

While laboratory synthesis is well-developed, scaling up requires:

- Continuous flow reactors for better heat and mass transfer

- Use of more robust catalysts and greener solvents

- Efficient purification methods such as crystallization

- Process optimization to maximize yield and purity

Summary of Key Data

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₅BFO₃ | CAS, |

| Molecular weight | ~265.07 g/mol | CAS, |

| Typical yield | 48–76% | , |

| Reaction temperature | 80–90°C | , |

| Reaction time | 12–24 hours | , |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with various aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Carboxylic Acids: Formed from oxidation of the aldehyde group.

Primary Alcohols: Formed from reduction of the aldehyde group.

Scientific Research Applications

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions

This compound is particularly useful as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the boron atom allows it to participate in the formation of carbon-carbon bonds under mild conditions. It can react with various organohalides to yield biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Example Reaction

In a typical Suzuki reaction, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be coupled with aryl halides to produce complex aromatic systems. The reaction conditions often involve palladium catalysts and bases such as potassium carbonate.

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that compounds containing fluorinated benzaldehyde derivatives exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance bioactivity by improving solubility and metabolic stability. Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation.

Case Study

A study conducted on related compounds demonstrated that modifications to the benzaldehyde structure could lead to increased potency against specific cancer cell lines. Further exploration into the structure-activity relationship (SAR) of this compound could yield promising results for drug development.

Materials Science

Polymer Synthesis

The compound can also serve as a building block in the synthesis of functional polymers. Its unique chemical properties allow it to be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or electrical conductivity.

Example Application

In the development of conductive polymers for electronic applications, incorporating boron-containing compounds like this compound can improve charge transport properties. Research has shown that these polymers can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Cross-coupling reactions (e.g., Suzuki coupling) | Formation of biaryl compounds |

| Medicinal Chemistry | Potential anticancer agent | Improved solubility and metabolic stability |

| Materials Science | Functional polymer synthesis | Enhanced thermal stability and conductivity |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. For instance, in Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzaldehyde scaffold significantly influences reactivity and applications. Key comparisons include:

Biological Activity

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. The presence of the boron-containing dioxaborolane moiety suggests that it may interact with biological systems in unique ways. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties and mechanisms of action.

- Chemical Name: this compound

- CAS Number: 1469440-25-2

- Molecular Formula: C17H25BFNO4S

- Molecular Weight: 369.26 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophiles in biological systems, which may lead to alterations in enzyme activity or protein function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study on structurally related boron compounds demonstrated their effectiveness against Wolbachia infections in cell lines with EC50 values indicating potent activity .

Anticancer Properties

Preliminary investigations suggest that derivatives of boron-containing compounds can inhibit cancer cell proliferation. Specific analogs have shown promise in targeting cancer pathways through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy : In vitro assays were performed using Wolbachia-infected cells treated with various concentrations of boronpleuromutilins (analogous compounds). The results showed a dose-dependent response with significant reductions in bacterial load at lower concentrations .

Compound ID EC50 (nM) 74 101 75 >1000 76 12 - Anticancer Activity Assessment : Another study evaluated the cytotoxic effects of boron-containing compounds on various cancer cell lines. The results indicated that certain modifications to the dioxaborolane structure could enhance anticancer activity through increased cellular uptake and improved selectivity for cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds has been studied extensively:

- Absorption : Compounds exhibit variable absorption rates depending on their structure.

- Distribution : High lipophilicity is common among these compounds, affecting their distribution in biological systems.

- Metabolism : Some studies have shown that metabolic stability can be a limiting factor for bioavailability.

In vivo studies have reported acceptable toxicity levels at high doses (up to 2000 mg/kg) without acute adverse effects .

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how do yields vary under different conditions?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of fluorinated benzaldehyde precursors. For example:

- Debus-Radziszewski reaction : Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde derivatives with fluorinated reagents under reflux conditions, achieving yields up to 76% .

- Borylation of halogenated benzaldehydes : A 48% yield was reported for 5-chloro-3-ethoxy-2-(pinacolatoboron)benzaldehyde via Pd-catalyzed coupling with bis(pinacolato)diboron under inert atmosphere .

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Debus-Radziszewski reaction | 76% | Reflux, THF, 24 h | |

| Halogenated precursor borylation | 48% | Pd catalyst, KOAc, 90°C, inert atmosphere |

Methodological Insight : Optimize reaction time, catalyst loading, and stoichiometry of boronate esters to improve yields.

Which analytical techniques are critical for characterizing this compound?

- ¹H NMR : Confirms substituent positions and boronate ester integration. For example, δ 13.00 (s, 1H, aldehyde proton) and δ 1.24 (s, 12H, pinacol methyl groups) are diagnostic .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ = 441.09; observed = 441.09) .

- Chromatography : Silica gel column chromatography with hexanes/EtOAC (+0.25% Et₃N) resolves impurities .

Best Practice : Use internal standards (e.g., mesitylene) for quantitative NMR analysis .

Advanced Research Questions

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for complex biaryl synthesis?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. Use ligand-free conditions for electron-deficient substrates .

- Solvent System : THF/H₂O mixtures with NaHCO₃ enhance solubility of boronate esters and minimize hydrolysis .

- Temperature : Room temperature to 90°C, depending on substrate reactivity. For sterically hindered partners, elevated temperatures (80–90°C) improve coupling efficiency .

Case Study : In OLED material synthesis, Pd-catalyzed coupling of this compound with acridine derivatives achieved >70% yield for emissive layer precursors .

How can researchers resolve contradictions in reaction yields reported for this compound?

Discrepancies in yields (e.g., 27% vs. 76%) arise from:

- Substrate purity : Trace moisture degrades boronate esters; rigorously dry solvents and substrates.

- Workup protocols : Acidic or aqueous conditions may hydrolyze the aldehyde or boronate ester. Use mild bases (NaHCO₃) for neutralization .

- Catalyst deactivation : Chelating groups (e.g., morpholine) in substrates can poison Pd catalysts; optimize ligand ratios .

Recommendation : Pre-screen substrates via TLC and scale reactions incrementally.

What role does this compound play in developing hydrogen peroxide (H₂O₂) sensors?

The boronate ester reacts selectively with H₂O₂ via deborylation, enabling ratiometric fluorescence detection:

- Probe Design : Schiff base derivatives (e.g., OTBPA) undergo rapid H₂O₂-triggered deborylation (response time: seconds) with a detection limit of 4.1 ppt .

- Solid-State Films : Immobilize the compound on silica or polymer matrices for reusable vapor-phase H₂O₂ sensing .

Mechanism :

This reaction shifts fluorescence emission, enabling quantitative detection .

How is this compound utilized in reactive oxygen species (ROS)-responsive drug delivery systems?

- Protein Conjugation : The boronate ester reacts with ROS (e.g., H₂O₂) in tumor microenvironments, releasing active drugs. For example, RNase A conjugated to this compound showed tumor-selective cytotoxicity upon ROS activation .

- Controlled Release : Optimize the linker length and steric hindrance to balance stability and reactivity .

Experimental Tip : Monitor deborylation kinetics via LC-MS or fluorescence quenching assays.

What are the challenges in stabilizing this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.